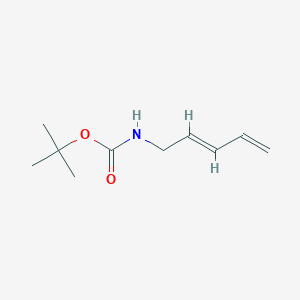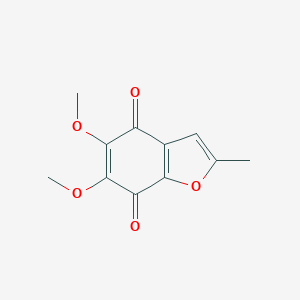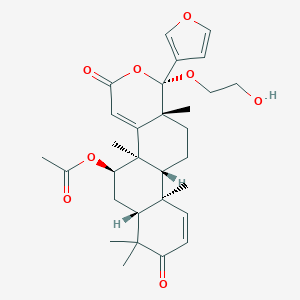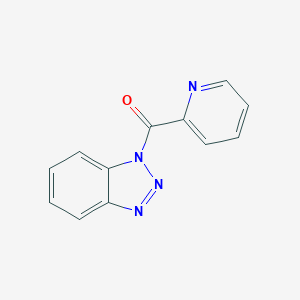
2-Nitro-5-(octyldisulfanyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitro-5-(octyldisulfanyl)benzoic acid, also known as DTNB, is a chemical compound that is commonly used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents and water. DTNB is used in various biochemical and physiological experiments due to its ability to react with sulfhydryl groups in proteins.
Wirkmechanismus
2-Nitro-5-(octyldisulfanyl)benzoic acid reacts with sulfhydryl groups in proteins to form a stable mixed disulfide. The reaction involves the transfer of the nitro group from this compound to the sulfhydryl group in the protein, resulting in the formation of 2-nitro-5-thiobenzoic acid and a mixed disulfide.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on living organisms. It is used solely as a reagent in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
2-Nitro-5-(octyldisulfanyl)benzoic acid is a highly specific reagent that reacts only with sulfhydryl groups in proteins. It is also relatively easy to use and can be used in a variety of assays. However, this compound has some limitations. It is not suitable for use in assays that require high sensitivity, as it has a relatively low molar extinction coefficient. This compound is also sensitive to pH and temperature, and its reaction with sulfhydryl groups can be affected by other compounds in the assay.
Zukünftige Richtungen
Future research on 2-Nitro-5-(octyldisulfanyl)benzoic acid could focus on improving its sensitivity and specificity for use in assays that require high sensitivity. Researchers could also investigate the use of this compound in new assays or applications. Additionally, research could be conducted on the mechanism of the reaction between this compound and sulfhydryl groups to gain a better understanding of the reaction kinetics and thermodynamics.
Synthesemethoden
2-Nitro-5-(octyldisulfanyl)benzoic acid can be synthesized through a two-step process. The first step involves the reaction of 2-nitro-5-chlorobenzoic acid with octanethiol to form the intermediate 5-(octyldisulfanyl)-2-nitrobenzoic acid. The second step involves the oxidation of the intermediate with hydrogen peroxide to form this compound.
Wissenschaftliche Forschungsanwendungen
2-Nitro-5-(octyldisulfanyl)benzoic acid is commonly used in scientific research to measure the concentration of sulfhydryl groups in proteins. It is used in various assays, such as the Ellman's assay, to determine the activity of enzymes that contain sulfhydryl groups. This compound is also used to measure the concentration of glutathione, a tripeptide that contains a sulfhydryl group.
Eigenschaften
CAS-Nummer |
146019-29-6 |
|---|---|
Molekularformel |
C15H21NO4S2 |
Molekulargewicht |
343.5 g/mol |
IUPAC-Name |
2-nitro-5-(octyldisulfanyl)benzoic acid |
InChI |
InChI=1S/C15H21NO4S2/c1-2-3-4-5-6-7-10-21-22-12-8-9-14(16(19)20)13(11-12)15(17)18/h8-9,11H,2-7,10H2,1H3,(H,17,18) |
InChI-Schlüssel |
IVRGXOYCDSZACZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCSSC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O |
Kanonische SMILES |
CCCCCCCCSSC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O |
Synonyme |
dithio-octyl-nitrobenzoic acid n-octyl-5-dithio-2-nitrobenzoic acid ODNB |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![3,7-Dimethylbenzo[d]isoxazol-6-ol](/img/structure/B116142.png)
![1-[(2S,3R)-3-Phenyloxiran-2-yl]ethanone](/img/structure/B116147.png)




